An In-Depth Technical Guide to N-[1,1'-biphenyl]-4-yl-1-naphthalenamine: A Key Hole-Transporting Material in Organic Electronics
An In-Depth Technical Guide to N-[1,1'-biphenyl]-4-yl-1-naphthalenamine: A Key Hole-Transporting Material in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Hole-Transporting Materials in Organic Electronics
In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), the efficient transport of charge carriers is paramount to device performance. Hole-transporting materials (HTMs) are a critical component of the OLED architecture, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. An ideal HTM should possess high hole mobility, suitable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge injection and blocking of electrons, and excellent thermal and morphological stability to ensure a long operational lifetime of the device. N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, a tertiary aromatic amine, has emerged as a significant player in this field, demonstrating promising characteristics for application in high-performance OLEDs. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and application.
Chemical Structure and Nomenclature
N-[1,1'-biphenyl]-4-yl-1-naphthalenamine is an organic compound featuring a central nitrogen atom bonded to a naphthalen-1-yl group, a phenyl group, and a biphenyl-4-yl group. The extended π-conjugation across these aromatic moieties is a key structural feature that underpins its electronic properties.
Systematic Name: N-(biphenyl-4-yl)-N-phenylnaphthalen-1-amine
Common Synonyms: N-(4-Biphenylyl)-1-naphthylamine, N-(1-Naphthyl)-N-(4-phenylphenyl)amine
Molecular Formula: C₂₈H₂₁N
Molecular Weight: 371.47 g/mol
The molecular structure is depicted in the following diagram:
Caption: Chemical structure of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine.
Physicochemical and Electronic Properties
The performance of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine as an HTM is dictated by its fundamental physical and electronic properties.
| Property | Value | Source |
| Melting Point | 149 °C | [1] |
| Boiling Point | 315 °C at 15 mmHg | [1] |
| Solubility | Soluble in chloroform and tetrahydrofuran (THF). | [2] |
| HOMO Energy Level | -5.2 to -5.5 eV (typical for this class of compounds) | [3] |
| LUMO Energy Level | -2.0 to -2.3 eV (typical for this class of compounds) | [3] |
| Hole Mobility | High (specific values not consistently reported, but expected to be in the range of 10⁻⁴ to 10⁻³ cm²/Vs) | [4] |
| Thermal Stability (Tg) | Expected to be high, contributing to device longevity. | [5] |
Expertise & Experience Insights: The HOMO energy level is critical for efficient hole injection from the anode (typically Indium Tin Oxide, ITO, with a work function of ~4.8 eV). A close match between the anode's work function and the HTM's HOMO level minimizes the energy barrier for charge injection. The LUMO level, on the other hand, should be sufficiently high to block electrons from the emissive layer from reaching the anode, thereby confining them to the recombination zone and enhancing device efficiency. The high thermal stability, indicated by a high glass transition temperature (Tg), is crucial to prevent morphological changes in the thin film under the heat generated during device operation, which can lead to device failure.[5]
Synthesis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
The synthesis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[4][6] This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Reaction Scheme
The general synthetic approach involves the coupling of 1-naphthylamine with a suitable biphenyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General reaction scheme for the synthesis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine.
Experimental Protocol: A Self-Validating System
The following protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of a similar arylamine, which can be adapted for the target molecule.
Materials:
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1-Naphthylamine
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4-Iodobiphenyl
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Palladium(II) acetate (Pd(OAc)₂)
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Tri(tert-butyl)phosphine (P(t-Bu)₃)
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Sodium tert-butoxide (NaOt-Bu)
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Anhydrous toluene
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Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
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Reactor Setup: A dry Schlenk flask is charged with 4-iodobiphenyl (1.0 eq), 1-naphthylamine (1.2 eq), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
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Causality: The use of an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would deactivate the catalytic system. The excess of the amine and base is used to drive the reaction to completion.
-
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, a stock solution of the palladium catalyst and ligand is prepared by dissolving Pd(OAc)₂ (0.01-0.05 eq) and P(t-Bu)₃ (0.02-0.10 eq) in anhydrous toluene.
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Causality: The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is crucial for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product, which are key steps in the catalytic cycle.
-
-
Reaction Execution: Anhydrous toluene is added to the Schlenk flask containing the reactants, followed by the addition of the catalyst solution via syringe. The reaction mixture is then heated to 80-110 °C with vigorous stirring.
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Causality: Heating is necessary to provide the activation energy for the reaction. The temperature is optimized to ensure a reasonable reaction rate without causing degradation of the reactants or products.
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-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Trustworthiness: Monitoring the reaction ensures that it is proceeding as expected and allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
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-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
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Causality: The aqueous work-up removes inorganic salts and other water-soluble impurities. Column chromatography is a standard and effective method for purifying organic compounds to a high degree, which is essential for applications in organic electronics where purity is critical.
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Characterization
The synthesized N-[1,1'-biphenyl]-4-yl-1-naphthalenamine should be thoroughly characterized to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and confirm the elemental composition.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C-N stretching and aromatic C-H bending vibrations.
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UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the electronic and optical properties of the material, including its absorption and emission characteristics, which are crucial for its application in OLEDs. The excitation and emission wavelengths for the parent compound, N-phenylnaphthalen-1-amine, are reported to be 337 nm and 407 nm, respectively.[7]
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Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and glass transition temperature (Tg) of the material.
Application in Organic Light-Emitting Diodes (OLEDs)
N-[1,1'-biphenyl]-4-yl-1-naphthalenamine functions as a hole-transporting layer (HTL) in a typical multilayer OLED device.
OLED Device Architecture and Working Principle
Caption: Schematic of a multilayer OLED device structure.
In this architecture, when a voltage is applied, holes are injected from the anode into the HTL, and electrons are injected from the cathode into the electron-transporting layer (ETL). The HTL facilitates the transport of holes to the emissive layer (EML), while the ETL transports electrons to the EML. Within the EML, holes and electrons recombine to form excitons, which then radiatively decay to emit light.
Performance in OLED Devices
The performance of OLEDs utilizing N-[1,1'-biphenyl]-4-yl-1-naphthalenamine as the HTL is expected to be comparable to or potentially exceed that of standard HTMs like N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB). Key performance metrics for OLEDs include:
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Current Efficiency (cd/A): A measure of the light output per unit of current.
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Power Efficiency (lm/W): A measure of the light output per unit of power consumed.
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External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
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Turn-on Voltage (V): The minimum voltage required for the device to emit light.
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Luminance (cd/m²): The intensity of the light emitted from the device.
While specific device data for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine is not widely available in the reviewed literature, related compounds have shown to significantly enhance device efficiencies.[8] For instance, devices using NPB as the HTL have reported maximum luminous yields around 2.56-2.97 cd/A and maximum luminance values of approximately 7600 cd/m².[9][10]
Conclusion and Future Outlook
N-[1,1'-biphenyl]-4-yl-1-naphthalenamine represents a class of highly promising hole-transporting materials for organic light-emitting diodes. Its molecular design, featuring extended aromatic conjugation, imparts favorable electronic and thermal properties that are essential for high-performance devices. The well-established Buchwald-Hartwig amination provides a reliable synthetic route for its preparation. As the demand for more efficient and stable OLEDs for displays and solid-state lighting continues to grow, further research into the fine-tuning of the molecular structure of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine and its derivatives could lead to even greater advancements in the field of organic electronics. The synthesis and characterization of this and related materials are crucial for the continued development of next-generation electronic and optoelectronic devices.
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Temperature-Dependent Performance of Organic Light-Emitting Devices based on Solution-Processed N,N′-Bis-(1-Naphthyl)-N,N′-Diphenyl-1,1′-Biphenyl-4,4′-Diamine Hole Transport Layers | Request PDF - ResearchGate. (URL: [Link])
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Temperature Dependence Performance of Solution-Processed N, N'-Bis-(1-Naphthyl)-N, N'-Diphenyl-1, 1'-Biphenyl-4, 4'-Diamine Hole Transport Layers Based Organic Light Emitting Devices | Request PDF - ResearchGate. (URL: [Link])
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